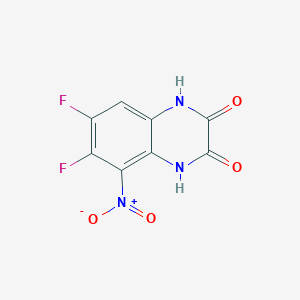










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2.[N+:15]([O-])([O-:17])=[O:16].[K+]>FC(F)(F)C(O)=O>[F:12][C:11]1[C:10]([N+:15]([O-:17])=[O:16])=[C:9]2[C:4](=[CH:3][C:2]=1[F:1])[NH:5][C:6](=[O:14])[C:7](=[O:13])[NH:8]2 |f:1.2|
|


|
Name
|
|
|
Quantity
|
837 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2NC(C(NC2=CC1F)=O)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
12 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
|
|
Quantity
|
256 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
|
|
Quantity
|
256 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
ice
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 55° C. for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 55° C. for 20 h
|
|
Duration
|
20 h
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was collected by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
washed with ice-cold water (5×5 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 40° C. under 1 mm Hg for 14 h
|
|
Duration
|
14 h
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C2NC(C(NC2=CC1F)=O)=O)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 700 mg | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |